Ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate
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Description
Ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate is a chemical compound with the formula C14H14N2O5 . It is used for research purposes and is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of this compound involves the reaction of trione 19 (0.22 g, 1 mmol) and ethyl bromoacetate (0.17 ml, 1.54 mmol) in a solution of potassium hydroxide (80 mg, 1.2 mmol) in ethanol (6 ml). The mixture is heated at reflux for 9 hours, then cooled to 0 °C and filtered. The solid is dissolved in ethyl acetate (5 ml) and washed with water (15 ml) and brine (10 ml). The organic phase is dried (anhydrous Na2SO4) and passed through a short silica gel pad. After concentration, the crude solid is recrystallised from ethyl acetate-hexane to give 23 (0.24 g, 79%) as colourless crystals .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H14N2O5 . The exact structure is not provided in the search results.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section above .Scientific Research Applications
Synthesis and Biological Activity
- The compound has been utilized in the synthesis of imidazo[1,2-a]pyridine derivatives, demonstrating potent inhibitory activity against TNF-alpha in T cells, suggesting its potential in anti-inflammatory and immunomodulatory therapies (Rether et al., 2008).
- Research into the synthesis of 1,2-benzisothiazoles highlights the chemical versatility and reactivity of similar compounds, laying the groundwork for developing novel chemical entities with diverse biological activities (Carrington et al., 1972).
- A novel enzymatic route for the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate, an intermediate in drug synthesis, showcases the application of related compounds in improving the efficiency and selectivity of pharmaceutical synthesis processes (Kasture et al., 2005).
Chemical Synthesis and Characterization
- Ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates were synthesized and characterized, demonstrating the potential for creating diverse molecular structures with potential therapeutic applications (Tverdokhlebov et al., 2005).
- Research on celecoxib derivatives incorporating similar chemical structures reveals the synthesis and evaluation of novel compounds with anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, underscoring the compound's relevance in drug discovery (Küçükgüzel et al., 2013).
Antimicrobial Applications
- The synthesis of new 1,3,4-oxadiazole compounds derived from 1H-imidazole and studies on their biological activity indicate the compound's utility in creating antimicrobial agents, showcasing the broad potential of similar structures in addressing microbial resistance (Al-badrany et al., 2019).
Properties
IUPAC Name |
ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-2-21-11(17)9-16-13(19)12(18)15(14(16)20)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNYBYFEIPDOHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666269 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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